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Glutarimide-Isoindolinone-NH-PEG4-COOH -

Glutarimide-Isoindolinone-NH-PEG4-COOH

Catalog Number: EVT-8327758
CAS Number:
Molecular Formula: C24H33N3O9
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Glutarimide-Isoindolinone-NH-PEG4-COOH is a synthetic compound that functions as an E3 ligase ligand-linker conjugate, primarily utilized in targeted protein degradation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound incorporates a cereblon ligand, which plays a critical role in mediating the ubiquitin-proteasome pathway for targeted protein degradation. The compound's design allows for selective targeting of proteins for degradation, making it a valuable tool in drug discovery and development.

Source

The compound is synthesized through advanced organic chemistry techniques and is available from various chemical suppliers specializing in research chemicals and drug discovery tools. One prominent source is MedChemExpress, which provides detailed specifications and applications for this compound .

Classification

Glutarimide-Isoindolinone-NH-PEG4-COOH can be classified under several categories:

  • E3 Ligase Ligand: It interacts with E3 ligases to facilitate protein degradation.
  • Linker Compound: Serves as a linker in PROTACs to connect the ligand to the target protein.
  • Synthetic Organic Compound: It is synthesized through chemical reactions involving multiple organic compounds.
Synthesis Analysis

Methods

The synthesis of Glutarimide-Isoindolinone-NH-PEG4-COOH typically involves:

  1. Formation of Isoindolinone Core: The isoindolinone structure is formed through cyclization reactions involving suitable precursors.
  2. Attachment of Glutarimide Moiety: The glutarimide group is introduced via condensation reactions with appropriate reagents.
  3. Linker Addition: The polyethylene glycol (PEG) linker is added to enhance solubility and bioavailability, often through coupling reactions.

Technical Details

The synthesis may require specific reaction conditions such as temperature control, pH adjustments, and the use of catalysts to ensure high yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound and confirm its structure.

Molecular Structure Analysis

Structure

The molecular structure of Glutarimide-Isoindolinone-NH-PEG4-COOH can be represented as follows:

CxHyNzOn\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{n}

Where x,y,z,nx,y,z,n represent the number of each type of atom in the molecule.

Data

Key structural features include:

  • Isoindolinone Ring: A bicyclic structure that contributes to the compound's biological activity.
  • Glutarimide Group: Enhances binding affinity to E3 ligases.
  • PEG Linker: Improves solubility and pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

Glutarimide-Isoindolinone-NH-PEG4-COOH participates in several chemical reactions:

  1. Ubiquitination: The compound facilitates ubiquitination of target proteins by recruiting E3 ligases.
  2. Hydrolysis: Under certain conditions, the ester bonds in PEG can undergo hydrolysis, affecting the stability of the compound.
  3. Conjugation Reactions: It can undergo further conjugation with other biomolecules for enhanced functionality.

Technical Details

Understanding these reactions is crucial for optimizing the compound's efficacy in biological systems. Reaction conditions such as temperature, solvent choice, and concentration must be carefully controlled.

Mechanism of Action

Process

The mechanism of action for Glutarimide-Isoindolinone-NH-PEG4-COOH involves:

  1. Binding to E3 Ligase: The cereblon ligand binds specifically to E3 ligases.
  2. Target Protein Recruitment: The compound recruits target proteins through its linker.
  3. Ubiquitination and Degradation: The complex formation leads to ubiquitination of the target protein, marking it for degradation by the proteasome.

Data

This process has been shown to effectively reduce levels of specific proteins within cells, demonstrating potential therapeutic applications in diseases characterized by dysregulated protein expression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in common organic solvents; solubility may vary with pH due to the carboxylic acid group.

Chemical Properties

  • Molecular Weight: Approximately 400 g/mol (exact value depends on the specific PEG chain length).
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data or Analyses

Characterization techniques such as Mass Spectrometry (MS) and Infrared Spectroscopy (IR) are commonly used to confirm the identity and purity of Glutarimide-Isoindolinone-NH-PEG4-COOH.

Applications

Glutarimide-Isoindolinone-NH-PEG4-COOH has significant scientific applications:

  1. Drug Discovery: Used in developing targeted therapies that utilize PROTAC technology for selective protein degradation.
  2. Cancer Research: Potentially useful in therapies aimed at degrading oncogenic proteins.
  3. Neuroscience Studies: Investigating pathways involving neuronal signaling where specific protein regulation is crucial.
PROTAC Technology and Glutarimide-Isoindolinone-NH-PEG4-COOH in Targeted Protein Degradation

Structural Role in PROTAC Architecture: E3 Ligase Recruitment and Linker Functionality

Glutarimide-Isoindolinone-NH-PEG4-COOH serves as a specialized E3 ligase ligand-linker conjugate critical for constructing proteolysis-targeting chimeras (PROTACs). Its molecular architecture comprises three integrated domains:

  • Glutarimide-Isoindolinone Moiety: This cereblon (CRBN)-binding segment mimics natural degrons, enabling high-affinity recruitment of the CRBN E3 ubiquitin ligase complex [1] .
  • PEG4 Linker: A tetraethylene glycol spacer covalently linking the E3 ligase ligand to the target protein binder. Its flexibility optimizes spatial positioning for ternary complex formation .
  • Terminal Carboxylic Acid: Facilitates conjugation to target protein ligands (e.g., kinase inhibitors) via amide bond formation, completing the heterobifunctional PROTAC structure [1].

Table 1: Structural Characteristics of Glutarimide-Isoindolinone-NH-PEG4-COOH

PropertySpecification
Molecular FormulaC~24~H~33~N~3~O~9~
Molecular Weight507.53 g/mol
CAS Number2927334-86-7
E3 Ligase SpecificityCereblon (CRBN)
Linker CompositionNH-Polyethylene glycol tetramer-COOH (PEG4)

The PEG4 linker’s 16-atom chain provides optimal distance (∼20 Å) between PROTAC functional units, balancing molecular rigidity and flexibility to enhance target protein ubiquitination efficiency [6].

Cereblon Binding Dynamics: Molecular Interactions and Ubiquitination Efficiency

The glutarimide-isoindolinone module engages CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) through hydrogen bonding and hydrophobic interactions. Key binding features include:

  • Hydrogen Bond Network: The glutarimide carbonyl forms dual H-bonds with Trp386, while the isoindolinone nitrogen anchors to His378, replicating natural degron interactions [1] [3].
  • Enhanced Specificity: Unlike classical immunomodulatory imide drugs (e.g., thalidomide), this scaffold minimizes off-target degradation of neo-substrates like IKZF1/3 and SALL4, reducing teratogenicity risks [3].
  • Ubiquitination Kinetics: The conjugate achieves a K~i~ of 29–63 μM for CRBN, comparable to pomalidomide (K~i~ = 3.3 μM) but with improved hydrolytic stability due to the non-phthalimide design [3].

Table 2: Comparative CRBN Binding Affinities

LigandIC₅₀ (μM)K~i~ (μM)
Pomalidomide13 ± 2.73.3 ± 1.4
Lenalidomide19 ± 1.56.4 ± 0.8
Non-fluorinated Benzamide (6a)127 ± 4063 ± 21
Tetrafluorinated Benzamide (6b)65 ± 2630 ± 14
Glutarimide-Isoindolinone Derivative63 ± 1629 ± 8.2

The absence of a phthalimide ring eliminates hydrolysis-prone sites, conferring resistance to enzymatic degradation and maintaining ubiquitination efficiency under physiological conditions [3].

Comparative Analysis of PEG-Based Linkers: Biostability and Proteolytic Specificity

The PEG4 linker in Glutarimide-Isoindolinone-NH-PEG4-COOH offers distinct advantages over alternative spacers:

  • Solubility Enhancement: The PEG4 unit increases aqueous solubility (>180 mg/mL in dimethyl sulfoxide), mitigating aggregation issues common in hydrophobic PROTACs [1] [6].
  • Proteolytic Resistance: Ethylene glycol repeats lack peptide bonds, conferring resistance to protease cleavage. This contrasts with valine-citrulline linkers used in antibody-drug conjugates .
  • Reduced Plasma Protein Binding: CH~IIAM~ values of 5.2 (vs. 16.7 for fluorinated benzamides) indicate lower non-specific membrane interactions, enhancing cellular availability [3].

Table 3: Physicochemical Properties of PEGn Linkers

Linker TypeAtomsLength (Å)log D~7.4~Protease Resistance
PEG21012–14-0.7Moderate
PEG31316–18-0.5High
PEG41620–22-0.3Very High

Shorter PEG2 linkers (e.g., Glutarimide-Isoindolinone-NH-PEG2-COOH) exhibit 30% lower solubility and increased plasma protein binding, limiting their utility in vivo [6].

Applications in Degrader Development for Oncoproteins and Undruggable Targets

This conjugate enables degradation of challenging oncology targets through rational PROTAC design:

  • Oncoproteins: Serves as the CRBN-recruiting module in degraders targeting BRD4 and HDAC6. PROTACs incorporating this linker-ligand conjugate outperform analogues using classical IMiDs due to enhanced ternary complex stability [3].
  • Undruggable Targets: Enables degradation of transcription factors (e.g., FoxP3) by fusing the conjugate to target-binding peptides. A pomalidomide-PEG4-conjugate degraded FoxP3 in regulatory T cells, stimulating antitumor immunity in renal carcinoma models [4].
  • KRAS G12C Degradation: Replacing VHL ligands with this conjugate in KRAS-targeting PROTACs improved degradation efficiency by 40%, attributed to optimized linker length and CRBN engagement [5].

The conjugate’s modularity supports targeting proteins lacking enzymatic pockets, aligning with "Principles of PROTAC targets":

  • Targets with gain-of-function mutations (e.g., aggregated tau)
  • Proteins with accessible binding surfaces for E3 ligase proximity
  • Structures containing unstructured proteasome-accessible regions [5].

Future applications may leverage its stability for degrading fibrosis-associated proteins (e.g., TGF-β activators) and central nervous system targets using tissue-specific E3 ligases [4] [5].

Properties

Product Name

Glutarimide-Isoindolinone-NH-PEG4-COOH

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C24H33N3O9

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C24H33N3O9/c28-21-4-3-20(23(31)26-21)27-16-17-15-18(1-2-19(17)24(27)32)25-6-8-34-10-12-36-14-13-35-11-9-33-7-5-22(29)30/h1-2,15,20,25H,3-14,16H2,(H,29,30)(H,26,28,31)

InChI Key

ZZCLCBLIVUGNOP-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NCCOCCOCCOCCOCCC(=O)O

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